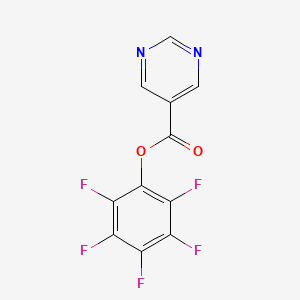

Pentafluorophenyl pyrimidine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

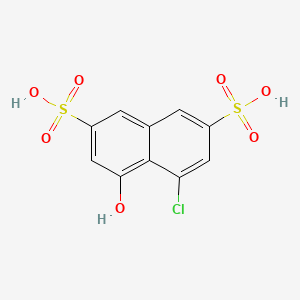

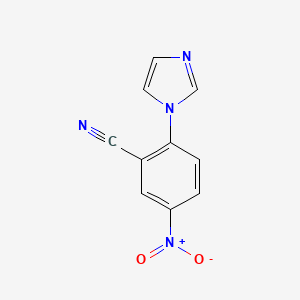

Pentafluorophenyl pyrimidine-5-carboxylate is a chemical compound that is part of the pyrimidine family, which is known for its diverse range of biological activities. The presence of a pentafluorophenyl group can significantly alter the physical and chemical properties of the molecule, potentially leading to various applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds has been demonstrated in several studies. For instance, the preparation of novel aromatic diamine monomers for the synthesis of fluorinated polyimides is described, which could be related to the synthesis of pentafluorophenyl pyrimidine derivatives . Additionally, the use of pentafluoropyridine (PFP) for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent amide bond formation suggests a potential pathway for synthesizing pentafluorophenyl pyrimidine-5-carboxylate .

Molecular Structure Analysis

The molecular structure of compounds closely related to pentafluorophenyl pyrimidine-5-carboxylate has been studied. For example, the crystal structure of a diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate has been determined, which provides insights into the spatial arrangement of the fluorinated groups and their impact on the overall molecular conformation .

Chemical Reactions Analysis

Pentafluorophenylammonium triflate (PFPAT) has been used as a catalyst in various chemical reactions, including the synthesis of indeno[1,2-b]pyridin-5-one derivatives, esterification, thioesterification, transesterification, and macrolactone formation . These studies demonstrate the reactivity of pentafluorophenyl-containing compounds and their potential to participate in diverse chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high stability and unique electronic properties. The fluorinated polyimides derived from related monomers exhibit good solubility, high glass transition temperatures, and excellent mechanical and dielectric properties . These properties are indicative of the potential behavior of pentafluorophenyl pyrimidine-5-carboxylate.

Relevant Case Studies

Case studies involving the use of pentafluorophenyl-containing compounds in the synthesis of biologically active molecules are available. For instance, the antimicrobial activity of chromeno[2,3-d]pyrimidinone derivatives synthesized using PFPAT as a catalyst has been evaluated . Additionally, the antituberculosis activity of a related pyrazolopyrimidine compound has been reported . These studies provide a context for the potential applications of pentafluorophenyl pyrimidine-5-carboxylate in the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications A study highlighted the use of pentafluorophenyl-related compounds as catalysts in the synthesis of chromeno[2,3-d]pyrimidinone derivatives, showcasing their role in facilitating high-yield, solvent-free condensation reactions with antimicrobial properties (Ghashang, Mansoor, & Aswin, 2013). This indicates the potential of pentafluorophenyl pyrimidine-5-carboxylate derivatives in catalysis and pharmaceuticals.

Chemical Synthesis and Bioconjugation Research into the preparation of succinimidyl and pentafluorophenyl active esters of carboxyfluorescein by Adamczyk, Fishpaugh, & Heuser (1997) demonstrates the utility of pentafluorophenyl-related esters in bioconjugate chemistry, contributing to the development of high-purity compounds for biochemical applications (Adamczyk, Fishpaugh, & Heuser, 1997).

Amide Bond Formation The use of pentafluoropyridine for the deoxyfluorination of carboxylic acids to acyl fluorides and subsequent one-pot amide bond formation showcases innovative synthetic pathways in organic chemistry, offering efficient methods for amide production (Brittain & Cobb, 2021).

Metal-Organic Frameworks (MOFs) A study conducted by Seo, Jin, & Chun (2010) on metal-organic frameworks based on pyrimidine-5-carboxylate revealed unique sorption behaviors for CO2, highlighting the potential of these MOFs in gas storage and separation technologies (Seo, Jin, & Chun, 2010).

Novel Pyrimidine Derivatives Research into the synthesis of novel pyrimidine derivatives, such as the development of pyrido[2,3-d]pyrimidin-5-one and related compounds, opens new avenues in the design of compounds with potential pharmacological activities (Komkov et al., 2021).

Safety And Hazards

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H3F5N2O2/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)4-1-17-3-18-2-4/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPLYNSLIVPKAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H3F5N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640176 |

Source

|

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentafluorophenyl pyrimidine-5-carboxylate | |

CAS RN |

921938-48-9 |

Source

|

| Record name | Pentafluorophenyl pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)